1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core substituted with a 4-chlorophenylmethyl group at the 1-position and an N-linked 2,4-dimethylphenyl moiety. This compound’s structural complexity arises from its dihydropyridinone scaffold, which is often associated with bioactive properties in medicinal chemistry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-10-19(15(2)12-14)23-20(25)18-4-3-11-24(21(18)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPLOXVXOXGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with 2,4-dimethylbenzaldehyde, followed by cyclization and oxidation steps to form the dihydropyridine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with distinct properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Analogues have shown promising results in inhibiting tumor growth in preclinical models. For example, one study demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications for conditions like Alzheimer's disease and bacterial infections.
- Antibacterial Properties : Preliminary studies indicate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent.
Medicine
The compound is being explored for its potential use in developing new therapeutic agents. Its mechanisms of action involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor function.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations and applications in chemical manufacturing.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related dihydropyridine derivative in a human gastric carcinoma model. The results indicated that the compound induced apoptosis in cancer cells and significantly inhibited tumor growth upon oral administration.
Study 2: Enzyme Inhibition Profile
In another investigation, various derivatives were tested for their ability to inhibit AChE and urease. Certain structural modifications enhanced inhibitory activity, suggesting that this class of compounds could be further developed for therapeutic uses targeting enzyme-related disorders.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| InChI Key | PPIPLOXVXOXGMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C |
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Insights :
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
- Molecular Formula : C20H20ClN3O2
- Molecular Weight : 369.84 g/mol
- CAS Number : 421576-65-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridine ring through Hantzsch pyridine synthesis.
- Introduction of chlorophenyl and dimethylphenyl groups via nucleophilic substitution.
- Final amidation to form the carboxamide group.
The compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity and influencing various biological pathways. The precise mechanism depends on the specific application and target.
Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Analogues of this compound have demonstrated significant antitumor effects in various preclinical models. For instance, a related compound showed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest its use in treating conditions like Alzheimer's disease and bacterial infections .
- Antibacterial Properties : Preliminary studies indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related dihydropyridine derivative in a human gastric carcinoma model. The results indicated that the compound induced apoptosis in cancer cells and inhibited tumor growth significantly when administered orally .
Study 2: Enzyme Inhibition Profile
In another study, various derivatives were tested for their ability to inhibit AChE and urease. The findings revealed that certain structural modifications enhanced inhibitory activity, suggesting that this class of compounds could be developed further for therapeutic uses in enzyme-related disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2 |
| Molecular Weight | 369.84 g/mol |
| CAS Number | 421576-65-0 |
| Antitumor Activity | Significant in preclinical models |
| AChE Inhibition | Moderate to strong |
| Antibacterial Activity | Moderate against Salmonella and Bacillus |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of this compound can be optimized using computational reaction path search methods combined with quantum chemical calculations to predict intermediates and transition states. For example, ICReDD's approach integrates computational modeling to narrow down optimal reaction conditions (e.g., solvent, catalyst, temperature) before experimental validation, reducing trial-and-error inefficiencies . Statistical experimental design (e.g., factorial or response surface methodology) should be applied to systematically vary parameters like stoichiometry, reaction time, and pH, enabling identification of critical factors affecting yield .
Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated in analogous dihydropyridine-carboxamide derivatives (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in ). Complement this with high-resolution NMR (¹H/¹³C, COSY, HSQC) to verify substituent positions and NOESY for stereochemical analysis. Mass spectrometry (HRMS-ESI) should confirm molecular weight, while IR spectroscopy can validate functional groups like the amide carbonyl (1650–1700 cm⁻¹) and pyridinone ring .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or proteases, given structural similarities to pharmacologically active dihydropyridines. Use dose-response curves to calculate IC₅₀ values. Pair this with cell viability assays (MTT or ATP-luminescence) in relevant cell lines to evaluate cytotoxicity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to account for variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analysis of experimental conditions:
- Assay Conditions : Compare buffer pH, ion concentrations, and temperature, which can alter enzyme conformation.
- Compound Purity : Verify via HPLC (>95% purity) and quantify residual solvents (GC-MS).
- Data Normalization : Use standardized reference inhibitors (e.g., staurosporine for kinases) to calibrate assays.
- Statistical Analysis : Apply ANOVA or mixed-effects models to identify confounding variables. Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer : Employ density functional theory (DFT) to model electron distribution and reactive sites (e.g., electrophilic carbons on the pyridinone ring). For binding predictions, use molecular docking (AutoDock Vina, Schrödinger) with homology-modeled targets or published crystal structures. Validate with molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over 50–100 ns trajectories. Integrate machine learning (e.g., QSAR models) to predict ADMET properties .
Q. How can reaction scalability be optimized without compromising yield or purity?
- Methodological Answer : Implement process intensification strategies:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and enable real-time monitoring (e.g., inline FTIR for intermediate tracking).
- Separation Techniques : Use membrane technologies (nanofiltration) or crystallization optimization (polymorph screening) for efficient purification .
- Quality by Design (QbD) : Define a design space using ICH Q8 guidelines, linking critical process parameters (CPPs) to critical quality attributes (CQAs) like impurity profiles .
Q. What advanced spectroscopic techniques can elucidate degradation pathways under stress conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) and analyze products via LC-MS/MS with tandem mass fragmentation. Use ²H/¹³C isotope labeling to track degradation intermediates. Solid-state NMR can identify amorphous/crystalline phase changes, while EPR spectroscopy detects free radicals in oxidative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
